2-{[2-(4-bromophenyl)quinazolin-4-yl]amino}ethan-1-ol
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Overview
Description
2-{[2-(4-bromophenyl)quinazolin-4-yl]amino}ethan-1-ol is a chemical compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core structure substituted with a 4-bromophenyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-bromophenyl)quinazolin-4-yl]amino}ethan-1-ol typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable brominated aromatic compound reacts with the quinazoline core.
Attachment of the Ethan-1-ol Moiety: The final step involves the reaction of the intermediate compound with an appropriate ethan-1-ol derivative, often under basic conditions, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-bromophenyl)quinazolin-4-yl]amino}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or primary amines.
Major Products
Oxidation: Aldehydes or carboxylic acids derived from the ethan-1-ol moiety.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(4-bromophenyl)quinazolin-4-yl]amino}ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(4-bromophenyl)quinazolin-4-yl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity, while the 4-bromophenyl group can enhance binding affinity and specificity. The ethan-1-ol moiety may also contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
2-{[2-(4-fluorophenyl)quinazolin-4-yl]amino}ethan-1-ol: Similar structure but with a fluorine atom instead of bromine.
2-{[2-(4-methylphenyl)quinazolin-4-yl]amino}ethan-1-ol: Similar structure but with a methyl group instead of bromine.
Uniqueness
2-{[2-(4-bromophenyl)quinazolin-4-yl]amino}ethan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially leading to improved therapeutic properties.
Properties
CAS No. |
368842-55-1 |
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Molecular Formula |
C16H14BrN3O |
Molecular Weight |
344.2 |
Purity |
95 |
Origin of Product |
United States |
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